molecular formula C10H19NO3 B1611243 (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate CAS No. 550371-69-2

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Cat. No.: B1611243
CAS No.: 550371-69-2
M. Wt: 201.26 g/mol
InChI Key: NGIGLOKJPWGIJT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-methoxypyrrolidine-1-carboxylate.

    Chiral Resolution: The racemic mixture is subjected to chiral resolution using chiral acids or bases to obtain the (S)-enantiomer.

    Reaction Conditions: The reactions are usually carried out under mild conditions with appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is utilized as a versatile building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in drug discovery and development. It serves as an intermediate in synthesizing various pharmaceutical agents due to its ability to modulate biological activity.

Biological Research

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Protects cells from oxidative stress, which is linked to diseases such as cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Antimicrobial Properties : Demonstrates activity against certain bacterial strains, contributing to antibiotic development efforts amid rising resistance.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal nitric oxide synthase (nNOS) inhibition. The results indicated that selective inhibition of nNOS could reduce neuroinflammation and neuronal damage, suggesting therapeutic potential for neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed significant efficacy against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 3-methoxypyrrolidine-1-carboxylate: The enantiomer of the (S)-form with different spatial arrangement.

    tert-Butyl 3-methoxypyrrolidine-1-carboxylate: The racemic mixture containing both (S)- and ®-enantiomers.

    Benzyl 3-methoxypyrrolidine-1-carboxylate: A similar compound with a benzyl group instead of a tert-butyl group.

Uniqueness

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its ®-enantiomer and racemic mixture. The tert-butyl group also contributes to its stability and reactivity in various chemical reactions.

Biological Activity

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H19_{19}NO3_3 and is characterized by a pyrrolidine ring substituted with a methoxy group and a tert-butyl ester. This structure contributes to its lipophilicity, influencing its bioavailability and interaction with biological targets .

Biological Activity

1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in preclinical studies. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

3. Antimicrobial Properties
Studies suggest that this compound possesses antimicrobial effects against certain bacterial strains. This activity is vital for developing new antibiotics amid rising antibiotic resistance .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, thereby influencing cellular functions .
  • Receptor Modulation : It can bind to receptors, altering their activity and contributing to its pharmacological effects .

Case Studies

A notable study investigated the compound's effects on neuronal nitric oxide synthase (nNOS), highlighting its potential as a therapeutic agent for neurodegenerative diseases. The selective inhibition of nNOS can lead to reduced neuroinflammation and neuronal damage .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntioxidant, anti-inflammatory, antimicrobialEnzyme inhibition, receptor modulation
Similar pyrrolidine derivativesVaries; some show similar activitiesOften through similar mechanisms

Properties

IUPAC Name

tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGLOKJPWGIJT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476507
Record name (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-69-2
Record name (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (0.5 g, 2.67 mmol) in THF (20 mL) at 0° C. was added NaH (60%, 0.077 g, 3.2 mmol) and the mixture was stirred for 15 min. Methyl iodide (0.2 mL, 3.2 mmol) was slowly added and the reaction was stirred for 18 h at ambient temperature. The reaction was quenched with water (5 mL) and extracted with DCM (3×10 mL). The combined organic extracts were washed with water (6 mL), brine (8 mL), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified by FCC eluting with DCM to afford the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.